3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine
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Overview
Description
3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group linked to an azetidine ring, which is further substituted with a 3,5-difluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3,5-Difluorobenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using 3,5-difluorobenzenesulfonyl chloride under basic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Coupling with Pyridine: The final step involves coupling the substituted azetidine with a pyridine derivative using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the pyridine or azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound may serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Industrial Chemistry: It can be employed in the development of new catalysts or as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}benzene: Similar structure but with a benzene ring instead of pyridine.
3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}thiophene: Similar structure but with a thiophene ring instead of pyridine.
Uniqueness
The uniqueness of 3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyridine ring can enhance its binding affinity to certain biological targets, while the difluorobenzenesulfonyl group can improve its stability and reactivity .
Properties
IUPAC Name |
3-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c16-12-4-13(17)6-15(5-12)23(20,21)19-8-11(9-19)10-22-14-2-1-3-18-7-14/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJQWYQPAUZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)F)F)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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